molecular formula C6H12ClNO B13025085 (S)-1-(2-Chloroethyl)pyrrolidin-3-OL

(S)-1-(2-Chloroethyl)pyrrolidin-3-OL

Cat. No.: B13025085
M. Wt: 149.62 g/mol
InChI Key: IPPUWLZSWCWOGM-LURJTMIESA-N
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Description

(S)-1-(2-Chloroethyl)pyrrolidin-3-OL is a chiral compound with a pyrrolidine ring substituted with a chloroethyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Chloroethyl)pyrrolidin-3-OL typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the pyrrolidine ring.

    Hydroxylation: The hydroxyl group is introduced via an oxidation reaction, often using reagents like osmium tetroxide or potassium permanganate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors are often employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Chloroethyl)pyrrolidin-3-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The chloroethyl group can be reduced to form ethyl derivatives.

    Substitution: The chloroethyl group can undergo nucleophilic substitution to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of ethyl derivatives.

    Substitution: Formation of various substituted pyrrolidines.

Scientific Research Applications

(S)-1-(2-Chloroethyl)pyrrolidin-3-OL has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(2-Chloroethyl)pyrrolidin-3-OL involves its interaction with molecular targets through its functional groups. The chloroethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the hydroxyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(2-Chloroethyl)pyrrolidin-3-OL: The enantiomer of (S)-1-(2-Chloroethyl)pyrrolidin-3-OL, with similar chemical properties but different biological activity.

    1-(2-Chloroethyl)pyrrolidin-2-OL: A structural isomer with the hydroxyl group at a different position on the pyrrolidine ring.

    1-(2-Bromoethyl)pyrrolidin-3-OL: A halogenated analog with a bromoethyl group instead of a chloroethyl group.

Uniqueness

This compound is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs and isomers.

Properties

Molecular Formula

C6H12ClNO

Molecular Weight

149.62 g/mol

IUPAC Name

(3S)-1-(2-chloroethyl)pyrrolidin-3-ol

InChI

InChI=1S/C6H12ClNO/c7-2-4-8-3-1-6(9)5-8/h6,9H,1-5H2/t6-/m0/s1

InChI Key

IPPUWLZSWCWOGM-LURJTMIESA-N

Isomeric SMILES

C1CN(C[C@H]1O)CCCl

Canonical SMILES

C1CN(CC1O)CCCl

Origin of Product

United States

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